N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1-oxo-1,4-thiazinane-4-carboxamide
Description
N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1-oxo-1,4-thiazinane-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a thiazinane ring, and a sulfonyl group
Properties
IUPAC Name |
N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1-oxo-1,4-thiazinane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O4S2/c1-4-22(19,20)15-8-12(9-15)7-14-13(17)16-5-6-21(18)11(3)10(16)2/h10-12H,4-9H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSNPVRKVUTTBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)CNC(=O)N2CCS(=O)C(C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1-oxo-1,4-thiazinane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and the thiazinane ring. The final step involves the formation of the carboxamide group.
Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.
Sulfonyl Group Introduction: The sulfonyl group is introduced via sulfonylation, typically using reagents like sulfonyl chlorides in the presence of a base.
Thiazinane Ring Formation: The thiazinane ring is formed through a cyclization reaction involving a suitable thioamide precursor.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1-oxo-1,4-thiazinane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1-oxo-1,4-thiazinane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1-oxo-1,4-thiazinane-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The azetidine and thiazinane rings may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1-oxo-1,4-thiazinane-4-carboxamide
- N-[(1-ethylsulfonylpyrrolidin-3-yl)methyl]-2,3-dimethyl-1-oxo-1,4-thiazinane-4-carboxamide
Uniqueness
N-[(1-ethylsulfonylazetidin-3-yl)methyl]-2,3-dimethyl-1-oxo-1,4-thiazinane-4-carboxamide is unique due to the presence of both the azetidine and thiazinane rings, which are less common in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
